
(3-(Trimethylsilyloxy)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Trimethylsilyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to facilitate various chemical transformations, making it a versatile tool in the chemist’s toolkit.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3-(trimethylsilyloxy)phenyl)zinc bromide typically involves the reaction of 3-(trimethylsilyloxy)phenyl bromide with zinc in the presence of THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3−(trimethylsilyloxy)phenyl bromide+Zn→3−(trimethylsilyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Trimethylsilyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(trimethylsilyloxy)phenyl)zinc bromide is used for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of various molecular architectures.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological and medicinal properties. For instance, it can be used in the synthesis of pharmaceutical intermediates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued.
Mecanismo De Acción
The mechanism by which (3-(trimethylsilyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, by transferring the phenyl group to the target molecule. The presence of the trimethylsilyloxy group enhances the stability and reactivity of the organozinc compound.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc Bromide: Lacks the trimethylsilyloxy group, making it less stable and reactive.
(3-Methoxyphenyl)zinc Bromide: Similar in structure but with a methoxy group instead of a trimethylsilyloxy group, leading to different reactivity and stability.
Uniqueness
The presence of the trimethylsilyloxy group in (3-(trimethylsilyloxy)phenyl)zinc bromide provides unique stability and reactivity characteristics. This makes it more versatile and efficient in various chemical transformations compared to its analogs.
Propiedades
Fórmula molecular |
C9H13BrOSiZn |
|---|---|
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
bromozinc(1+);trimethyl(phenoxy)silane |
InChI |
InChI=1S/C9H13OSi.BrH.Zn/c1-11(2,3)10-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VAMOHHDICSVWFH-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)OC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


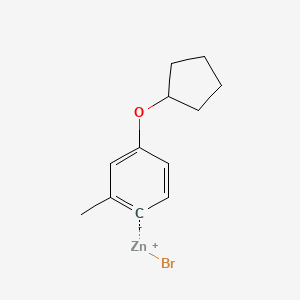
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
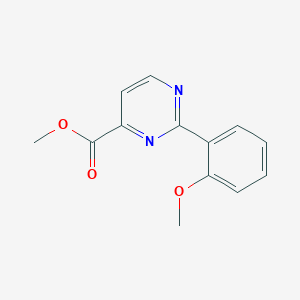
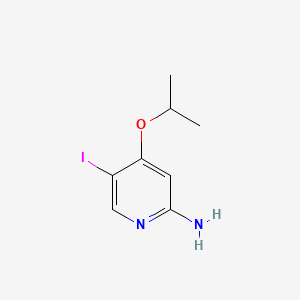

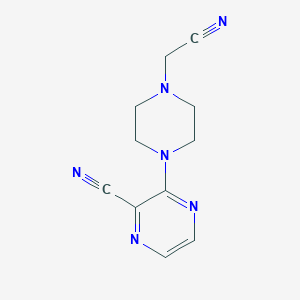
![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)

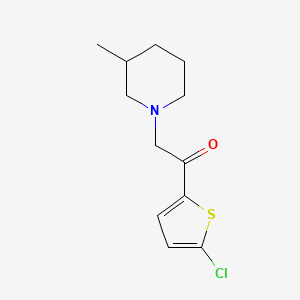


![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)

